N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C16H17NO2S |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-14-6-8-15(9-7-14)12-17-20(18,19)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3 |
InChI Key |
AICXXMQFQOQWPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Condensation Method with Acid Catalysis
The most widely reported synthesis involves the reaction of 4-ethylbenzaldehyde with 4-methylbenzenesulfonamide in the presence of an acid catalyst.
Reaction Protocol
Reagents and Conditions :
Mechanism :
The aldehyde’s carbonyl group reacts with the sulfonamide’s amine, forming an imine (C=N) bond. Acid catalysis facilitates protonation of the carbonyl oxygen, enhancing electrophilicity and accelerating nucleophilic attack by the amine.Purification :
Advantages
- High yield and reproducibility.
- Well-established procedure with minimal side reactions.
Limitations
Solvent-Free AlCl₃-Catalyzed Synthesis
A greener alternative employs aluminum chloride (AlCl₃) as a catalyst in a solvent-free system.
Green Synthesis Approaches
Alternative methods minimize solvent use or utilize eco-friendly conditions.
Ethanol-Water Mixture
Room-Temperature Synthesis
- Reagents and Conditions :
Comparative Data
Key Optimization Strategies
Catalyst Selection :
Solvent Choice :
Purification Techniques :
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.
Biology: The compound has been investigated for its antimicrobial and antioxidant activities.
Industry: Used in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide involves its ability to form stable complexes with metal ions through its nitrogen and oxygen atoms. These complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
Comparison with Similar Compounds
The structural and functional attributes of N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide are best understood through comparison with analogous derivatives. Below is a detailed analysis:
Structural and Physical Properties
Table 1: Comparative Analysis of Selected N-Arylidene Sulfonamides
Key Observations:
- Substituent Effects on Melting Points: Halogenated derivatives (e.g., Cl, F) exhibit higher melting points due to increased polarity and intermolecular forces. The ethyl substituent in the target compound likely reduces melting point compared to halogenated analogues due to enhanced hydrophobicity .
- Spectral Signatures: The imine proton (CH=N) resonates near δ 8.3–8.4 in ¹H NMR, while sulfonamide S=O stretches appear at ~1330 cm⁻¹ in IR. Ethyl group protons (δ 1.25–2.40) distinguish the target compound from methyl or methoxy derivatives .
Crystallographic and Supramolecular Features
While crystallographic data for the target compound are unavailable, related structures (e.g., N-(4-methylphenyl) derivatives) reveal planar sulfonamide moieties and hydrogen-bonded networks. Ethyl groups may influence crystal packing by introducing steric bulk, reducing symmetry compared to smaller substituents .
Biological Activity
N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial, anticancer, and antioxidant properties. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to an ethylphenyl and a methylbenzene moiety, which contributes to its unique chemical reactivity and biological interactions. The structural formula can be represented as:
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
- Pseudomonas aeruginosa : MIC = 128 µg/mL
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
Research has shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
IC50 Values:
- HeLa cells : IC50 = 15 µg/mL
- MCF-7 cells : IC50 = 20 µg/mL
These findings indicate that the compound can inhibit cell proliferation effectively, making it a candidate for further anticancer drug development .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. The compound demonstrated significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.
DPPH Scavenging Assay Results:
- IC50 = 25 µg/mL
This activity suggests that the compound could be beneficial in mitigating oxidative damage associated with various diseases .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Cell Membranes : The compound's lipophilic nature allows it to integrate into bacterial membranes, causing destabilization.
- Induction of Apoptosis in Cancer Cells : By modulating signaling pathways, it may promote programmed cell death in malignant cells.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
-
Antimicrobial Efficacy Against Resistant Strains :
A study evaluated the compound against methicillin-resistant Staphylococcus aureus (MRSA), reporting an MIC of 16 µg/mL, demonstrating its potential as an effective treatment option against resistant infections . -
In Vivo Anticancer Studies :
In animal models, administration of the compound led to significant tumor reduction in xenograft models of breast cancer, showcasing its therapeutic potential beyond in vitro studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
